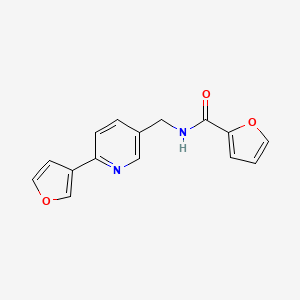

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-3-yl group at the 6-position and a methyl-linked furan-2-carboxamide moiety at the 3-position. Its molecular formula is inferred as C₁₆H₁₃N₃O₃ (molecular weight ~295.3 g/mol).

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(14-2-1-6-20-14)17-9-11-3-4-13(16-8-11)12-5-7-19-10-12/h1-8,10H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYKFLFBTHHUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Formation of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Amidation: The final step involves the amidation of the coupled product to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Furan-2,3-dione.

Reduction: Piperidine derivatives.

Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of the target molecules. This compound may also inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs from the literature:

Key Observations:

- Molecular Weight : The target compound is lighter (~295.3 g/mol) than fluorophenyl-substituted furopyridines (e.g., 552 g/mol in ), which may enhance bioavailability.

- Functional Groups : Dual furan rings in the target compound increase hydrophobicity compared to sulfonamide () or fluorinated analogs (–6). The absence of electron-withdrawing groups (e.g., -CF₃) may reduce metabolic instability .

Solubility and Bioavailability Predictions

- Target Compound : Predicted lower aqueous solubility due to dual furan rings; logP ~2.5–3.0 (estimated).

- Fluorinated Analogs (–6): Higher logP (~4.0–5.0) due to -CF₃ groups, favoring blood-brain barrier penetration but requiring formulation optimization .

- Cyclopropane-Isoxazole Hybrid (): Moderate solubility (logP ~2.8) balanced by cyclopropane’s steric effects .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety linked to a pyridine ring, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 240.26 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways.

- Enzyme Inhibition : The compound may inhibit enzymes that are critical for tumor growth or pathogen survival, thereby exerting anticancer or antimicrobial effects.

- Cellular Interaction : Its hydrophobic regions allow it to interact effectively with cell membranes, facilitating cellular uptake and subsequent biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These values indicate that this compound exhibits potent antiproliferative activity, especially against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Although specific MIC values were not detailed for this compound in the search results, related pyridine derivatives have shown significant antibacterial effects, suggesting potential for similar activity in this compound.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Anticancer Properties : A study evaluating the effects of various pyridine derivatives found that modifications to the molecular structure significantly influenced their antiproliferative efficacy against human cancer cell lines, indicating that structural optimization could enhance the activity of this compound .

- Mechanistic Insights : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and other apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.